

Introduction: Elucidating the Molecular Identity of a Key Surface Modifier

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Compound of Interest

Compound Name: *Methoxy(dimethyl)octylsilane*

Cat. No.: *B1584689*

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Methoxy(dimethyl)octylsilane (CAS No. 93804-29-6, Molecular Formula: $C_{11}H_{26}OSi$, Molecular Weight: 202.41 g/mol) is an organosilane of significant interest in materials science and drug development.[1][2][3] It is frequently utilized as a surface modifying agent, a coupling agent, and a hydrophobic coating, where its bifunctional nature—a hydrolyzable methoxy group and a stable octyl chain—allows it to bridge inorganic substrates and organic polymers.[4][5] Given its role in creating precisely engineered surfaces and functionalized materials, rigorous verification of its molecular structure and purity is paramount.

This technical guide provides a comprehensive framework for the spectroscopic characterization of **Methoxy(dimethyl)octylsilane**. We will move beyond rote data presentation, delving into the causality behind experimental choices and the interpretation of spectral data. This document is designed for researchers, scientists, and quality control professionals who require a deep and validated understanding of this compound's molecular signature through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Core Structure

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The following diagram illustrates the connectivity of atoms in **Methoxy(dimethyl)octylsilane**.

Caption: Molecular structure of **Methoxy(dimethyl)octylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of

Methoxy(dimethyloctylsilane), providing unambiguous information about the H, C, and Si atomic environments.

Proton (^1H) NMR Spectroscopy

^1H NMR provides a quantitative map of the different proton environments within the molecule.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Accurately weigh ~10-20 mg of **Methoxy(dimethyloctylsilane)** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). The choice of aprotic, deuterated solvent is critical to avoid interfering signals from the solvent itself.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **Processing:** Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise, followed by Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Expected Results

The ^1H NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring atoms ($\text{O} > \text{Si} > \text{C}$).

Assignment (Label)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Shift
Si-(CH ₃) ₂	~0.05 - 0.15	Singlet (s)	6H	Protons on methyl groups directly attached to the less electronegative silicon are highly shielded and appear far upfield.
Si-CH ₂ -	~0.50 - 0.60	Triplet (t)	2H	The α -methylene protons of the octyl chain, adjacent to silicon.
-(CH ₂) ₆ -	~1.20 - 1.40	Multiplet (m)	12H	Overlapping signals from the six methylene groups in the middle of the octyl chain, forming a broad multiplet.
Terminal -CH ₃	~0.85 - 0.95	Triplet (t)	3H	The terminal methyl group of the octyl chain, split by the adjacent CH ₂ group.
O-CH ₃	~3.40 - 3.60	Singlet (s)	3H	The methoxy protons are deshielded due to the high

electronegativity
of the adjacent
oxygen atom,
shifting them
significantly
downfield.[6]

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR complements the ^1H NMR data by providing a direct count of the unique carbon environments.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR. A higher concentration (~50-100 mg/mL) is often beneficial due to the low natural abundance of ^{13}C .
- **Data Acquisition:** Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary for accurate integration, especially for quaternary carbons (though none are present here).
- **Processing:** Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation and Expected Results

Ten distinct signals are expected, corresponding to the ten chemically non-equivalent carbon atoms.

Assignment (Label)	Predicted Chemical Shift (δ , ppm)	Rationale for Shift
Si-(CH ₃) ₂	~ -2.0 to 0.0	Highly shielded carbon directly attached to silicon.
O-CH ₃	~ 50.0 - 51.0	Deshielded carbon bonded to the electronegative oxygen atom.[7]
Si-CH ₂ - (C1)	~ 15.0 - 16.0	Alpha-carbon of the octyl chain.
CH ₂ (C2)	~ 23.0 - 24.0	Beta-carbon of the octyl chain.
CH ₂ (C7)	~ 23.0 - 24.0	Penultimate carbon of the octyl chain.
CH ₂ (C3)	~ 33.0 - 34.0	Gamma-carbon of the octyl chain.
CH ₂ (C4, C5, C6)	~ 29.0 - 32.0	Overlapping signals for the central methylene carbons.
Terminal -CH ₃ (C8)	~ 14.0 - 15.0	Terminal methyl carbon of the octyl chain.

Silicon-29 (²⁹Si) NMR Spectroscopy

²⁹Si NMR is a highly specific technique that directly probes the silicon center, providing critical information about its coordination and electronic environment.

Experimental Protocol: ²⁹Si NMR

- Justification of Technique: Due to the low natural abundance (4.7%) and potentially long relaxation times of the ²⁹Si nucleus, standard acquisition can be time-consuming. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity by transferring polarization from protons.

- **Sample Preparation:** A concentrated sample (~100-200 mg/mL) is required.
- **Data Acquisition:** Acquire the spectrum using a gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE) and add a relaxation agent like Cr(acac)₃ if quantitative data is needed.
- **Referencing:** Reference the spectrum externally to TMS ($\delta = 0.0$ ppm).

Data Interpretation and Expected Results

A single peak is expected, characteristic of a tetracoordinated silicon atom in this specific environment.

Nucleus	Predicted Chemical Shift (δ , ppm)	Rationale
Si(CH ₃) ₂ (OCH ₃)(C ₈ H ₁₇)	~ +5 to -20	The chemical shift of ²⁹ Si is highly sensitive to the nature of the substituents.[8][9][10] The presence of one electronegative oxygen atom typically shifts the resonance to a higher frequency (less shielded) compared to tetra-alkylsilanes, while the alkyl groups contribute to shielding. This range is consistent with similar methyl-alkoxy-alkyl-silanes.[11][12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

- Methodology: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like **Methoxy(dimethyl)octylsilane** as it requires minimal sample preparation.
- Sample Application: Place a single drop of the neat liquid onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Vibrational Modes

The FT-IR spectrum provides a molecular fingerprint, with key bands confirming the presence of the alkyl chains, the Si-C bonds, and the crucial Si-O-C linkage.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Significance
2950 - 2965	C-H Asymmetric Stretch (CH ₃)	Strong	Confirms the presence of methyl groups.
2850 - 2875	C-H Symmetric Stretch (CH ₂ , CH ₃)	Strong	Confirms the presence of the octyl and methyl alkyl structures.
~1250 - 1260	Si-CH ₃ Symmetric Bending (Umbrella)	Strong	A highly characteristic band for dimethylsilyl groups.
~1050 - 1100	Si-O-C Asymmetric Stretch	Very Strong	The most prominent band in the spectrum, confirming the core methoxy-silane linkage. [14] [15] [16]
~840 & ~780	Si-C Rocking / Stretching	Medium-Strong	Further evidence of the methyl groups attached to silicon.
1460 - 1470	C-H Bending (Scissoring)	Medium	Characteristic of the CH ₂ groups in the octyl chain.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern under energetic conditions.

Experimental Protocol: MS

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard, robust method for volatile, relatively low molecular weight compounds like this, as it produces reproducible

fragmentation patterns.

- **Sample Introduction:** Introduce the sample via Direct Insertion Probe (DIP) or, for higher purity analysis, via Gas Chromatography (GC-MS). GC-MS is the preferred method as it separates impurities prior to analysis.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the fragment ions.
- **Data Acquisition:** Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Fragmentation Pathways

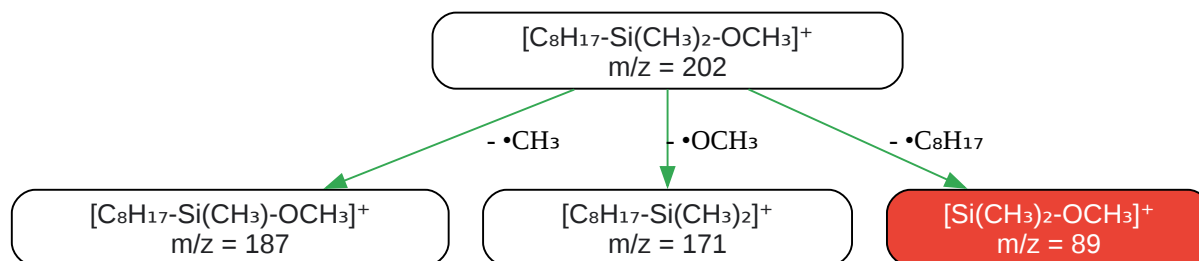
The mass spectrum will show a molecular ion peak (M^+) and a series of fragment ions resulting from the cleavage of the weakest bonds. Organosilicon compounds exhibit characteristic fragmentation behaviors.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Expected Key Ions:

m/z Value	Proposed Fragment Ion	Formula	Significance
202	$[M]^+$	$[C_{11}H_{26}OSi]^+$	Molecular Ion. Confirms the molecular weight.
187	$[M - CH_3]^+$	$[C_{10}H_{23}OSi]^+$	Loss of a methyl group, a very common fragmentation pathway for silicon compounds.
171	$[M - OCH_3]^+$	$[C_{10}H_{23}Si]^+$	Loss of the methoxy radical.
89	$[Si(CH_3)_2OCH_3]^+$	$[C_3H_9OSi]^+$	Cleavage of the Si-Octyl bond (α -cleavage), a very stable and often base peak.
73	$[Si(CH_3)_3]^+$	$[C_3H_9Si]^+$	While not directly from the parent, this is a common rearrangement ion in spectra of dimethylsilyl compounds.
59	$[Si(CH_3)_2H]^+$	$[C_2H_7Si]^+$	Another common fragment from the dimethylsilyl moiety.

Primary Fragmentation Workflow

The following diagram illustrates the most probable initial fragmentation steps for **Methoxy(dimethyl)octylsilane** upon electron ionization.



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Caption: Key fragmentation pathways of **Methoxy(dimethyloctyl)silane** in EI-MS.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques.

- MS confirms the molecular weight (202.41 g/mol) and the presence of key structural units like the dimethylsilyl and methoxy groups through fragmentation.
- FT-IR provides rapid confirmation of essential functional groups, most notably the strong Si-O-C stretch and the characteristic Si-CH₃ bending.
- NMR (¹H, ¹³C, and ²⁹Si) delivers the definitive, high-resolution structural proof, confirming the precise connectivity of all atoms, the ratio of different proton groups, and the unique chemical environment of the silicon atom.

Collectively, these three techniques provide a self-validating system for the unequivocal identification and purity assessment of **Methoxy(dimethyloctyl)silane**. This multi-faceted approach ensures the reliability and reproducibility required for high-stakes applications in research and industry, grounding the material's performance in its verified molecular identity.

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